

The Rise and Fall of an Organophosphate: A Technical Timeline of Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Azinphos-methyl			
Cat. No.:	B128773	Get Quote		

Azinphos-methyl, a broad-spectrum organophosphate insecticide, has a complex history stretching from its synthesis in the post-war era to its eventual prohibition in many parts of the world due to safety concerns. This in-depth technical guide provides a timeline of its discovery, development, and eventual decline, with a focus on the scientific data and experimental protocols that defined its journey.

Discovery and Initial Development

Azinphos-methyl, known by trade names such as Guthion and Gusathion, was first synthesized by Dr. W. Lorenz of Bayer AG. Its development emerged from the broader exploration of organophosphorus chemistry that followed World War II, building on the knowledge gained from nerve agent research.[1]

Timeline of Early Development:

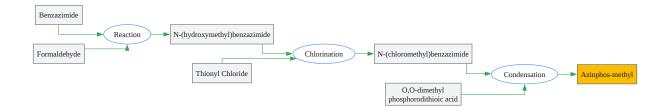
- 1953: Dr. W. Lorenz at Bayer synthesizes **Azinphos-methyl**.
- 1957: Azinphos-methyl is first registered as a pesticide in the United States under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[2]
- Late 1960s: The insecticide is registered for use in Australia.

Chemical Properties and Synthesis

Azinphos-methyl is chemically known as O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.

Table 1: Chemical and Physical Properties of Azinphos-methyl

Property	Value
Chemical Formula	C10H12N3O3PS2
Molecular Weight	317.33 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	73-74 °C
Water Solubility	28 mg/L at 20°C
Log Kow	2.96


Synthesis of Azinphos-methyl

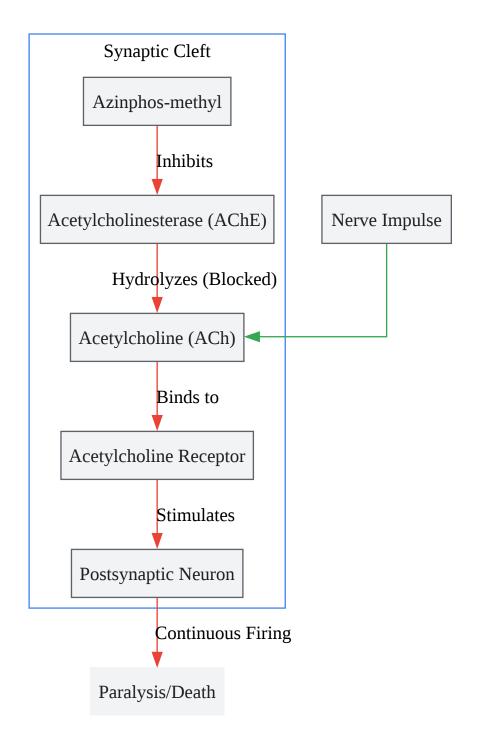
The synthesis of **Azinphos-methyl** is a multi-step process. While specific proprietary details may vary, a general synthetic route is outlined below.

Experimental Protocol: Synthesis of Azinphos-methyl

- Formation of N-(hydroxymethyl)benzazimide: Benzazimide is reacted with formaldehyde.
- Chlorination: The resulting N-(hydroxymethyl)benzazimide is treated with thionyl chloride to form N-(chloromethyl)benzazimide.
- Condensation: The N-(chloromethyl)benzazimide is then reacted with O,O-dimethyl phosphorodithioic acid to yield Azinphos-methyl.

Click to download full resolution via product page

A simplified workflow for the synthesis of **Azinphos-methyl**.


Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, **Azinphos-methyl**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine.

Mechanism of Action:

- **Azinphos-methyl**, or more potently its active metabolite **azinphos-methyl** oxon, phosphorylates the serine hydroxyl group in the active site of AChE.
- This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine.
- The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation.
- This overstimulation of cholinergic pathways results in tremors, convulsions, paralysis, and ultimately death in insects.

Click to download full resolution via product page

Signaling pathway of **Azinphos-methyl**'s neurotoxic effect.

Toxicological Profile

Azinphos-methyl is highly toxic to a broad range of organisms, including mammals, birds, and aquatic life. Its toxicity is primarily due to its potent inhibition of acetylcholinesterase.

Table 2: Acute Toxicity of **Azinphos-methyl** in Vertebrates

Species	Route	LD50 / LC50	Reference
Rat (oral)	Oral	4.4 - 16 mg/kg	[2][4]
Rat (dermal)	Dermal	88 - 220 mg/kg	[2][4]
Mouse (oral)	Oral	8 - 20 mg/kg	[2][4]
Guinea Pig (oral)	Oral	80 mg/kg	[2][4]
Bobwhite Quail (oral)	Oral	32.2 mg/kg	[2]
Mallard Duck (oral)	Oral	136 mg/kg	[2]
Rainbow Trout (96-hr)	Aquatic	0.003 mg/L	[2][4]

Experimental Protocol: Acute Oral LD50 Study (Rat - General Protocol)

- Test Animals: Young adult rats of a specific strain (e.g., Wistar), typically 5-6 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days.
- Dosage Preparation: Azinphos-methyl is dissolved in a suitable vehicle (e.g., corn oil). A
 range of dose levels is prepared.
- Administration: A single dose is administered by oral gavage to groups of animals (typically 5-10 per sex per dose group). A control group receives the vehicle only.
- Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior.
- Data Collection: Mortality is recorded daily. Body weights are measured before dosing and at least weekly thereafter.
- Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

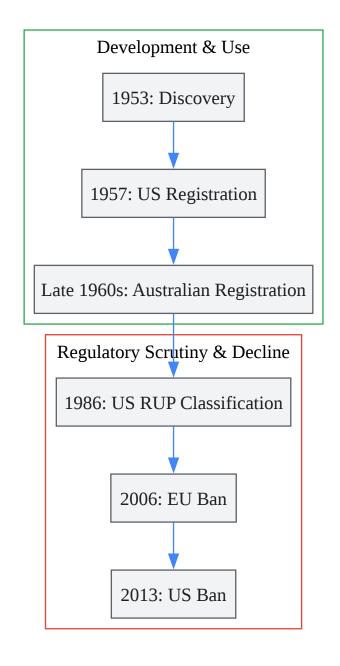
 Statistical Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).

Environmental Fate

The persistence and mobility of **Azinphos-methyl** in the environment are critical factors in its overall risk assessment.

Table 3: Environmental Fate of Azinphos-methyl

Medium	Half-life	Notes	Reference
Soil	124 - 267 days (at 0°C)	Degradation is influenced by temperature and microbial activity.	[5]
Soil	25 - 71 days (at 40°C)	[5]	
Water	Up to 2 days (in pond water)	Subject to degradation by sunlight and microorganisms.	[2]


Regulatory History and Decline

Concerns over the acute toxicity of **Azinphos-methyl** to agricultural workers and its environmental impact led to increased regulatory scrutiny and eventual bans in many countries.

Timeline of Regulatory Actions:

- 1986: The U.S. Environmental Protection Agency (EPA) issues a registration standard for Azinphos-methyl.[2] It is classified as a Restricted Use Pesticide (RUP), meaning it can only be purchased and used by certified applicators.[2]
- 2006: The European Union bans the use of Azinphos-methyl.[1]
- 2013: After a phase-out period, all uses of Azinphos-methyl are banned in the United States.[1]

Click to download full resolution via product page

Key milestones in the history of **Azinphos-methyl**.

Conclusion

The timeline of **Azinphos-methyl**'s discovery and development reflects a broader narrative in the history of pesticides. While its efficacy as a broad-spectrum insecticide was undeniable, a growing understanding of its toxicological and environmental risks ultimately led to its prohibition in many regions. The story of **Azinphos-methyl** serves as a case study in the

ongoing evolution of pesticide science and regulation, highlighting the critical importance of balancing agricultural productivity with human health and environmental protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Azinphos-methyl Wikipedia [en.wikipedia.org]
- 2. waterboards.ca.gov [waterboards.ca.gov]
- 3. mdpi.com [mdpi.com]
- 4. EXTOXNET PIP AZINOPHOS-METHYL [extoxnet.orst.edu]
- 5. A study on the environmental degradation of pesticides azinphos methyl and parathion methyl PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of an Organophosphate: A Technical Timeline of Azinphos-methyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128773#timeline-of-the-discovery-and-development-of-azinphos-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com